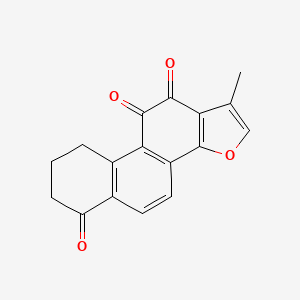

Nortanshinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6,10,11-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-8-7-21-17-11-6-5-9-10(3-2-4-12(9)18)14(11)16(20)15(19)13(8)17/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZXVOYNSJPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanisms of Tanshinones in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinones, a class of lipophilic diterpenoid compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant attention for their potent anti-cancer activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which various tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, exert their therapeutic effects on cancer cells. We will dissect their influence on key signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis, supported by quantitative data and detailed experimental methodologies. Visual representations of these complex interactions are provided through signaling pathway diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies.[2] Natural products have historically been a rich source of anti-cancer agents, with tanshinones emerging as promising candidates.[3] These compounds have demonstrated a broad spectrum of anti-tumor effects across various cancer types, including but not limited to breast, lung, prostate, liver, and colorectal cancers.[2][4] The primary bioactive tanshinones investigated for their anti-cancer properties are Tanshinone IIA (Tan IIA), Tanshinone I (Tan I), and Cryptotanshinone (CT).[2] Their therapeutic potential lies in their ability to modulate a multitude of cellular processes and signaling pathways crucial for cancer cell survival and proliferation.[2][5] This document aims to provide a detailed overview of these mechanisms to inform further research and drug development efforts.

Core Mechanisms of Action of Tanshinones

Tanshinones employ a multi-pronged approach to combat cancer, primarily by inducing cell death, halting proliferation, and preventing spread. These effects are orchestrated through the modulation of complex signaling networks within the cancer cells.

Induction of Apoptosis

A primary mechanism by which tanshinones exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.

-

Tanshinone I (Tan I): Tan I has been shown to induce apoptosis in various cancer cell lines. In human breast cancer cells (MCF-7 and MDA-MB-231), it triggers apoptosis by activating caspase-3 and altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[6][7] Studies in human hepatocellular carcinoma cells (HepG2 and Huh7) indicate that Tan I induces apoptosis through reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress.[8]

-

Tanshinone IIA (Tan IIA): Tan IIA induces apoptosis across a wide range of cancer cells.[4][9] In ovarian cancer cells, Tan IIA activates caspases-3, -8, and -9, key executioners of apoptosis.[10] The apoptotic cascade is often initiated through the mitochondrial pathway, involving the release of cytochrome c.[4] Tan IIA can also downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[4][11]

-

Cryptotanshinone (CT): CT is a potent inducer of apoptosis. In gastric cancer cells, CT triggers mitochondrial apoptosis accompanied by the accumulation of ROS.[12] It also enhances the expression of pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2 in lung cancer cells.[13] The induction of apoptosis by CT is often mediated by the activation of caspase-3.[13]

Cell Cycle Arrest

Tanshinones can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints.

-

Tanshinone I (Tan I): In human colon cancer cells, Tan I has been observed to cause cell cycle arrest at the G0/G1 phase.[14] This prevents the cells from entering the synthesis (S) phase, thereby halting their division.

-

Tanshinone IIA (Tan IIA): Tan IIA has been reported to arrest the cell cycle at the S phase in non-small cell lung cancer, which complements its apoptosis-inducing effects.[4]

-

Cryptotanshinone (CT): CT can induce cell cycle arrest at the G0/G1 phase in renal cell carcinoma by downregulating key proteins like CyclinD1.[15] In gastric cancer, it causes G2/M phase arrest.[12]

Inhibition of Metastasis and Angiogenesis

The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related death. Tanshinones have shown potential in inhibiting this process.

-

Tanshinone I (Tan I): Tan I can inhibit the invasion and migration of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for breaking down the extracellular matrix.[6][16]

-

Tanshinone IIA (Tan IIA): Tan IIA has been shown to inhibit the migration and invasion of various cancer cells.[4][17] It can also suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by downregulating vascular endothelial growth factor (VEGF).[4][18] In hepatocellular carcinoma, Tan IIA can promote vascular normalization, which may in turn inhibit metastasis.[19]

-

Cryptotanshinone (CT): CT has demonstrated the ability to suppress the migration and invasion of ovarian cancer cells by inhibiting the expression of MMP-2 and MMP-9.[20]

Modulation of Key Signaling Pathways

The anti-cancer effects of tanshinones are underpinned by their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Several tanshinones have been found to inhibit this pathway.[5]

-

Tanshinone I (Tan I): Tan I induces apoptosis in myeloid leukemia cells by inhibiting the PI3K/Akt signaling pathway.[14]

-

Tanshinone IIA (Tan IIA): Tan IIA is a well-documented inhibitor of the PI3K/Akt/mTOR pathway.[5][11] It has been shown to decrease the phosphorylation of Akt and mTOR in a concentration-dependent manner in prostate cancer cells.[1] This inhibition contributes to its ability to induce apoptosis and autophagy in various cancer types, including ovarian cancer, gastric carcinoma, and acute myeloid leukemia.[5][10][11]

-

Cryptotanshinone (CT): CT has also been shown to suppress the PI3K/Akt pathway in certain cancer contexts.[15]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis.

-

Tanshinone I (Tan I): In chronic myeloid leukemia cells, Tan I has been shown to activate the JNK pathway while inhibiting the ERK pathway, leading to apoptosis.[21]

-

Tanshinone IIA (Tan IIA): Tan IIA's effect on the MAPK pathway can be context-dependent. It can induce apoptosis via the JNK pathway and has been shown to suppress the phosphorylation of p38, ERK1/2, and JNK in certain inflammatory contexts, which may contribute to its anti-cancer effects.[4][22]

-

Cryptotanshinone (CT): In gastric cancer cells, CT increases the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK, effects that are mediated by ROS production.[12]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its constitutive activation in cancer cells promotes their survival and proliferation.

-

Tanshinone IIA (Tan IIA): Tan IIA is a known inhibitor of the NF-κB pathway.[23] It can suppress NF-κB activation by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[22][24] This inhibition can occur through the suppression of upstream kinases like NIK and IKK.[22] By blocking the NF-κB pathway, Tan IIA can sensitize cancer cells to apoptosis.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer and plays a crucial role in tumor cell survival, proliferation, and angiogenesis.[15]

-

Cryptotanshinone (CT): CT is a potent inhibitor of STAT3.[15][25] It has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is essential for its activation, dimerization, and nuclear translocation.[15] By blocking STAT3 signaling, CT can downregulate the expression of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Survivin, and CyclinD1, leading to apoptosis and cell cycle arrest in cancers like renal cell carcinoma.[15]

Quantitative Data Summary

The following tables summarize key quantitative data on the anti-cancer effects of tanshinones from various studies.

Table 1: Inhibitory Concentration (IC50) and Growth Inhibition (GI50) Values of Tanshinones in Cancer Cell Lines

| Tanshinone | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Cryptotanshinone | DU145 (Prostate) | Cell Proliferation | GI50: 7 | [26] |

| Cryptotanshinone | DU145 (Prostate) | STAT3 Inhibition | IC50: 4.6 | [26] |

| Tanshinone I | K562 (Leukemia) | Apoptosis (38.1% at 5 µM) | - | [21] |

| Tanshinone I | K562 (Leukemia) | Apoptosis (59.9% at 10 µM) | - | [21] |

Table 2: Effects of Tanshinones on Protein Expression and Activity

| Tanshinone | Cancer Type / Cell Line | Protein / Pathway | Effect | Reference |

| Tanshinone IIA | Prostate Cancer | PI3K p85, p-Akt, p-mTOR | Decreased expression | [1][27] |

| Tanshinone IIA | Ovarian Cancer | Cleaved Caspase-3, -8, -9 | Increased expression | [10] |

| Tanshinone IIA | Non-small Cell Lung Cancer | Bax, Cleaved Caspase-3 | Upregulated | [4] |

| Tanshinone IIA | Non-small Cell Lung Cancer | Bcl-2, p-PI3K, p-Akt | Downregulated | [4] |

| Cryptotanshinone | Renal Cell Carcinoma | p-STAT3 (Tyr705), p-AKT, CyclinD1, C-MYC, Bcl-2, Survivin | Downregulated | [15] |

| Cryptotanshinone | Renal Cell Carcinoma | Cleaved-Caspase-3 | Upregulated | [15] |

| Tanshinone I | Chronic Myeloid Leukemia | JNK | Activated | [21] |

| Tanshinone I | Chronic Myeloid Leukemia | ERK | Inhibited | [21] |

Detailed Methodologies for Key Experiments

The following are generalized protocols for key experiments frequently cited in tanshinone research. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tanshinone compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Culture and treat cells with the tanshinone compound as described for the viability assay.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic) are quantified based on their fluorescence signals.

-

Western Blotting

-

Principle: Detects specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with the tanshinone compound, then lyse the cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-p-Akt, anti-caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Conclusion and Future Directions

Tanshinones exhibit significant anti-cancer potential through a variety of mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[16][18] Their ability to modulate multiple critical signaling pathways, such as the PI3K/Akt/mTOR, MAPK, NF-κB, and STAT3 pathways, underscores their pleiotropic effects on cancer cells. The data presented in this guide highlight the multifaceted nature of tanshinones' anti-tumor activity and provide a solid foundation for their further development as therapeutic agents.

Despite the promising preclinical data, challenges remain in translating these findings to the clinic, primarily due to the poor bioavailability and low water solubility of many tanshinones.[1] Future research should focus on developing novel drug delivery systems and formulations to overcome these pharmacokinetic hurdles. Additionally, further in vivo studies and well-designed clinical trials are necessary to validate the efficacy and safety of tanshinones in cancer patients. The continued exploration of the complex molecular mechanisms of these natural compounds will be crucial for unlocking their full therapeutic potential in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 5. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]

- 12. Cryptotanshinone induces ROS-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryptotanshinone inhibits lung tumorigenesis and induces apoptosis in cancer cells <i>in vitro</i> and <i>in vivo</i> - ProQuest [proquest.com]

- 14. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mmbio.cn [mmbio.cn]

- 24. researchgate.net [researchgate.net]

- 25. Cryptotanshinone increases the sensitivity of liver cancer to sorafenib by inhibiting the STAT3/Snail/epithelial mesenchymal transition pathway [journal.hep.com.cn]

- 26. selleckchem.com [selleckchem.com]

- 27. researchgate.net [researchgate.net]

The Bioactive Landscape of Salvia miltiorrhiza: A Technical Guide for Researchers

An in-depth exploration of the hydrophilic and lipophilic compounds, their quantification, and mechanisms of action.

This technical guide provides a comprehensive overview of the primary bioactive components found in Salvia miltiorrhiza (Danshen), a traditional Chinese medicine with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the plant's phytochemistry, methodologies for extraction and analysis, and the molecular pathways through which its constituents exert their pharmacological effects.

Core Bioactive Components of Salvia miltiorrhiza

The therapeutic efficacy of Salvia miltiorrhiza is attributed to a diverse array of secondary metabolites, which are broadly categorized into two main groups: hydrophilic phenolic acids and lipophilic diterpenoid quinones.[1]

1.1. Hydrophilic Components (Salvianolic Acids)

Key hydrophilic compounds include:

-

Salvianolic acid B (Sal B)

-

Salvianolic acid A (Sal A)

-

Rosmarinic acid

-

Lithospermic acid

-

Danshensu (R-(+)-β-(3,4-dihydroxyphenyl)lactic acid)

-

Protocatechuic acid

-

Protocatechuic aldehyde

-

Caffeic acid

1.2. Lipophilic Components (Tanshinones)

The lipophilic components are primarily diterpenoid quinones known as tanshinones, which are responsible for the characteristic red color of the root. These compounds have been extensively investigated for their anti-inflammatory, anticancer, and cardiovascular effects.[4]

The major tanshinones isolated from Salvia miltiorrhiza include:

-

Tanshinone IIA (Tan IIA)

-

Tanshinone I (Tan I)

-

Cryptotanshinone (CT)

-

Dihydrotanshinone I

Quantitative Analysis of Bioactive Components

The concentration of bioactive compounds in Salvia miltiorrhiza can vary significantly depending on factors such as the plant's origin, harvest time, and the extraction method employed. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques for the precise quantification of these components.

Below are tables summarizing the yields of key bioactive compounds obtained through various extraction methods as reported in the scientific literature.

Table 1: Comparison of Extraction Methods for Tanshinones

| Extraction Method | Solvent/Conditions | Dihydrotanshinone I (µg/g) | Cryptotanshinone (µg/g) | Tanshinone I (µg/g) | Tanshinone IIA (µg/g) | Total Tanshinones (µg/g) | Reference |

| Solvent Extraction | Methanol | - | - | - | - | 3103.1 | [2] |

| Solvent Extraction | Ethanol | - | - | - | - | 3021.6 | [2] |

| Supercritical CO₂ Extraction | 70°C, 400 bar | - | - | - | - | 2869.9 | [2] |

| Cloud Point Extraction (CPE) | 3% lecithin, 2% NaCl, pH 6, 25°C | - | - | - | 1.74 ± 0.03 (µg/mg) | - | [5] |

| Water Extraction | - | - | - | - | 0.07 ± 0.00 (µg/mg) | - | [5] |

Table 2: Yields of Salvianolic Acids and Tanshinones from Ultrasonic-Assisted Extraction with Natural Deep Eutectic Solvents (NaDES)

| Solvent | Salvianolic Acid B (mg/g) | Tanshinone IIA (mg/g) | Cryptotanshinone (mg/g) | Reference |

| L-proline-lactic acid (NaDES) | 42.05 | 1.485 | 0.839 | [6][7] |

| Water | ~29.6 | ~0.1 | ~0.1 | [6] |

| Methanol | ~27.5 | ~1.4 | ~0.8 | [6] |

Table 3: Comparison of Ultrasound-Assisted vs. Reflux Extraction for Salvianolic Acid B

| Extraction Method | Optimal Conditions | Yield of Salvianolic Acid B (mg/g) | Reference |

| Ultrasound-Assisted Extraction | 45 Hz, 60% ethanol, 30°C, 25 min, 20:1 solvent:material ratio | 33.93 | [8] |

| Conventional Reflux Extraction | Not specified | 28.76 | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of bioactive components from Salvia miltiorrhiza.

3.1. Sample Preparation

-

Drying: The roots of Salvia miltiorrhiza are dried at 55°C.[5]

-

Grinding: The dried roots are ground into a fine powder.

-

Storage: The powdered sample is stored at 4°C until extraction.[5]

3.2. Extraction Protocols

3.2.1. Ultrasonic-Assisted Extraction (UAE) This method utilizes ultrasonic waves to accelerate the extraction process.

-

Apparatus: Ultrasonic bath.

-

Procedure:

-

Weigh 1 g of powdered Salvia miltiorrhiza and place it in an extraction vessel.

-

Add 20 mL of the desired solvent (e.g., 60% ethanol or a Natural Deep Eutectic Solvent).[5][8]

-

Place the vessel in an ultrasonic bath.

-

Perform sonication for a specified duration (e.g., 25-40 minutes) at a controlled temperature (e.g., 30°C).[5][8]

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

The filtrate is then prepared for analysis.

-

3.2.2. Heat Reflux Extraction A conventional method involving boiling a solvent with the plant material.

-

Apparatus: Round-bottom flask, condenser, heating mantle.

-

Procedure:

-

Place a specific amount of powdered Salvia miltiorrhiza into a round-bottom flask.

-

Add the extraction solvent (e.g., 60% ethanol) at a defined solvent-to-material ratio (e.g., 10:1).[9]

-

Set up the reflux apparatus with a condenser.

-

Heat the mixture to the boiling point of the solvent and maintain reflux for a set time (e.g., 1.5 hours).[9]

-

After cooling, filter the extract.

-

3.2.3. Supercritical Fluid Extraction (SFE) This technique uses a supercritical fluid, typically CO₂, for extraction, often with a co-solvent.

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

-

Load the extraction vessel with powdered Salvia miltiorrhiza.

-

Set the extraction parameters: pressure (e.g., 20 MPa), temperature (e.g., 45°C), and co-solvent (e.g., 95% ethanol) flow rate (e.g., 1.0 mL/min).[10]

-

Pump supercritical CO₂ and the co-solvent through the extraction vessel.

-

The extract is collected in a separator by reducing the pressure and/or temperature.

-

3.3. Analytical Protocol: HPLC

-

Instrumentation: High-Performance Liquid Chromatography system with a UV or MS detector.

-

Column: A C18 column is commonly used (e.g., YMC-Pack ODS-AM, 250 mm × 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.8% (v/v) acetic acid in water (A) and 0.8% (v/v) acetic acid in acetonitrile (B).[5]

-

Gradient Program: An example gradient could be: 2–46% B (0–40 min), 46–66% B (40–60 min), 66–48% B (60–70 min), 48–90% B (70–71 min), and 90% B (71–80 min).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at 280 nm.[5]

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of reference standards.

Key Signaling Pathways Modulated by Bioactive Components

The therapeutic effects of Salvia miltiorrhiza's bioactive components are mediated through their interaction with various cellular signaling pathways. These interactions often lead to the regulation of inflammation, apoptosis, cell proliferation, and oxidative stress.

4.1. Apoptosis Signaling Pathway

Several bioactive components from Salvia miltiorrhiza have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11][12]

-

Tanshinone IIA induces apoptosis by inhibiting the PI3K/Akt pathway, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[11] This results in the activation of caspases and subsequent cell death.

-

Salvianolic acid B promotes apoptosis by activating Caspase-3, -8, and -9, while inhibiting anti-apoptotic proteins like Bcl-2 and Survivin.[11]

4.2. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and it is often dysregulated in cancer. Both tanshinones and salvianolic acids have been found to modulate this pathway.[4][6]

-

Tanshinone IIA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[6][13]

-

Salvianolic acid A can also inhibit the PI3K/Akt pathway, enhancing the sensitivity of cancer cells to chemotherapy.[4]

4.3. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.

-

Cryptotanshinone has been demonstrated to activate the p38 and JNK arms of the MAPK pathway while inhibiting the Erk1/2 pathway, leading to caspase-independent cell death in tumor cells.[14]

-

Salvianolic acid B can attenuate the inflammatory response in atherosclerosis by regulating the MAPK/NF-κB signaling pathways.[15]

4.4. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.

-

Salvianolic acid A has been shown to inhibit the NF-κB pathway by targeting IKKβ, a key kinase in the activation of this pathway.[16]

-

Salvianolic acid B also exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

Conclusion

Salvia miltiorrhiza is a rich source of bioactive compounds with a wide range of pharmacological activities. The hydrophilic salvianolic acids and lipophilic tanshinones are the principal drivers of its therapeutic effects, which are exerted through the modulation of multiple key signaling pathways involved in cell life and death. The quantitative yields of these compounds are highly dependent on the chosen extraction methodology, with modern techniques such as ultrasonic-assisted and supercritical fluid extraction offering efficient alternatives to conventional methods. A thorough understanding of these components, their quantification, and their mechanisms of action is crucial for the continued development of novel therapeutics derived from this important medicinal plant. Further research is warranted to fully elucidate the synergistic effects of these compounds and to optimize their clinical applications.

References

- 1. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The component formula of Salvia miltiorrhiza and Panax ginseng induces apoptosis and inhibits cell invasion and migration through targeting PTEN in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 14. Cryptotanshinone Activates p38/JNK and Inhibits Erk1/2 Leading to Caspase-Independent Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Salvianolic acid A suppress lipopolysaccharide-induced NF-κB signaling pathway by targeting IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Tanshinone I on the Cardiovascular System: A Technical Guide

Executive Summary

Tanshinone I, a key lipophilic compound derived from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has emerged as a molecule of significant interest for its therapeutic potential in cardiovascular diseases.[1][2] Extensive preclinical research highlights its protective effects through multiple mechanisms, primarily centered on the inhibition of vascular smooth muscle cell (VSMC) proliferation and the protection of cardiomyocytes from ischemia-reperfusion (I/R) injury.[1][3] Mechanistically, Tanshinone I modulates critical signaling pathways, including the IGF-1R/PI3K pathway in VSMCs and the Akt/Nrf2 and RIP1/RIP3/MLKL pathways in cardiomyocytes.[1][3] This document provides an in-depth technical overview of the cardiovascular effects of Tanshinone I, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, intended for researchers and professionals in drug development.

Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation

The abnormal proliferation of VSMCs is a cornerstone of the pathophysiology of atherosclerosis and restenosis.[3][4] Tanshinone I has been identified as a potent inhibitor of this process.

Mechanism of Action and Signaling Pathway

Tanshinone I exerts its anti-proliferative effects by inducing cell cycle arrest in the G0/G1 phase.[5] This is achieved by targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and its downstream effector, the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway.[3] By inhibiting this pathway, Tanshinone I leads to a dose-dependent reduction in the expression of key cell cycle regulatory proteins, including Cyclin D1, Cyclin D3, and Cyclin-dependent kinase 4 (CDK4).[3] The downregulation of these proteins prevents the cell from progressing past the G1 checkpoint, thereby halting proliferation.

Quantitative Data: VSMC Proliferation

The inhibitory effects of Tanshinone I on VSMC proliferation have been quantified in various studies.

| Experimental Model | Treatment | Key Quantitative Findings | Reference |

| Rat VSMCs | Tanshinone I | Inhibited proliferation in a dose-dependent manner. | [3] |

| Rat VSMCs | Tanshinone I | Significantly blocked the VSMC cell cycle in the G0/G1 phase. | [5] |

| Rat VSMCs | Tanshinone I | Inhibited the expression of CDK4, cyclin D3, and cyclin D1 in a dose-dependent manner. | [3] |

Experimental Protocols

-

Cell Culture: Vascular smooth muscle cells are isolated from the thoracic aorta of rats and cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are serum-starved for 24 hours to synchronize the cell cycle. Subsequently, cells are treated with varying concentrations of Tanshinone I for a specified duration (e.g., 2 hours) before stimulation with a mitogen like platelet-derived growth factor (PDGF) or FBS.

-

MTS Assay: After the treatment period (e.g., 24-48 hours), MTS reagent is added to each well. The plate is incubated for 1-4 hours at 37°C. The absorbance at 490 nm is measured using a microplate reader to determine cell viability, which is inversely proportional to proliferation inhibition.[3]

-

EdU Assay: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is added to the cell culture medium during the final hours of incubation. After incubation, cells are fixed, permeabilized, and the incorporated EdU is detected by a fluorescent azide-coupling reaction. The percentage of EdU-positive (proliferating) cells is quantified using fluorescence microscopy or flow cytometry.[3]

Cardioprotective Effects in Myocardial Ischemia-Reperfusion (I/R) Injury

Tanshinone I demonstrates significant cardioprotective properties by mitigating the damage caused by myocardial I/R injury. Its action is primarily mediated through the inhibition of necroptosis and the activation of antioxidant defenses.[1]

Mechanism of Action and Signaling Pathways

Tanshinone I employs a dual strategy for cardioprotection. Firstly, it directly inhibits necroptosis, a form of programmed necrosis, by suppressing the phosphorylation and activation of key mediators: Receptor-Interacting Protein Kinase 1 (RIP1), RIP3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][6] Secondly, it bolsters the cell's endogenous antioxidant response by activating the Akt/Nrf2 signaling pathway.[1] Activated Akt phosphorylates and promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn upregulates the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1).[1]

Quantitative Data: Cardioprotection

The protective effects of Tanshinone I have been quantified in both in vitro and in vivo models of I/R injury.

Table 2: In Vitro Cardioprotective Effects of Tanshinone I in t-BHP-stimulated H9c2 Cells [1]

| Parameter Measured | Treatment Group | Result |

| Cell Viability (MTT Assay) | t-BHP + TI (0.25, 0.5, 1 µM) | Increased cell viability dose-dependently vs. t-BHP alone. |

| LDH Release | t-BHP + TI (0.25, 0.5, 1 µM) | Decreased LDH release dose-dependently vs. t-BHP alone. |

| Intracellular ROS | t-BHP + TI (0.25, 0.5, 1 µM) | Reduced ROS levels dose-dependently vs. t-BHP alone. |

| Protein Expression | t-BHP + TI | Inhibited expression of p-RIP1, p-RIP3, p-MLKL. |

| Protein Expression | t-BHP + TI | Promoted expression of p-Akt, Nrf2, HO-1, NQO-1. |

Table 3: In Vivo Cardioprotective Effects of Tanshinone I in a Rat MI/R Model [1]

| Parameter Measured | Treatment Group | Result |

| ECG | MI/R + TI | Better recovery of ECG compared to the MI/R group. |

| Oxidative Stress | MI/R + TI | Changes in Superoxide Dismutase (SOD) and Malondialdehyde (MDA) levels indicating reduced oxidative stress. |

| Inflammation | MI/R + TI | Reduced release of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). |

Experimental Protocols

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in 96-well or 12-well plates.

-

Pretreatment: Cells are pretreated with Tanshinone I (0.25, 0.5, and 1 µM) for 2 hours.

-

Induction of Injury: Oxidative stress is induced by co-culturing the cells with tert-butyl hydroperoxide (t-BHP) (e.g., 150 µM) for 4-10 hours.[1]

-

Endpoint Assays:

-

LDH Release: The cell culture medium is collected to measure Lactate Dehydrogenase (LDH) activity using a commercial kit, indicating cell membrane damage.[1]

-

ROS Detection: Cells are labeled with DCFH2-DA (1 µM) and analyzed by flow cytometry to quantify intracellular Reactive Oxygen Species (ROS).[1]

-

Mitochondrial Membrane Potential (MMP): Cells are stained with JC-1 (5 µg/mL). A decrease in the red/green fluorescence ratio, observed via fluorescence microscopy, indicates MMP loss.[1]

-

Western Blotting: Cell lysates are used to determine the expression levels of proteins in the necroptosis and Akt/Nrf2 pathways.[1]

-

-

Animal Model: Male Sprague-Dawley rats (220–250 g) are used.[1]

-

Drug Administration: Animals are pre-treated with Tanshinone I via intraperitoneal injection or oral gavage for a set period before surgery.

-

Surgical Procedure:

-

Rats are anesthetized (e.g., 10% chloral hydrate, 4 mL/kg, IP).[1]

-

The animals are intubated and connected to a rodent ventilator.

-

A thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture (e.g., 6-0 silk) for 30 minutes to induce ischemia.[1]

-

The ligature is then removed to allow for reperfusion for 2 hours.[1]

-

-

Post-Reperfusion Analysis:

-

ECG: Electrocardiogram is monitored to assess cardiac function, particularly the ST segment.[1]

-

Histology: Heart tissues are collected, fixed, and stained (e.g., Hematoxylin & Eosin) to assess tissue damage.

-

Biochemical Assays: Blood and tissue samples are analyzed for markers of oxidative stress (SOD, MDA) and inflammation (TNF-α, IL-6) using ELISA or other specific kits.[1]

-

Conclusion and Future Directions

Tanshinone I demonstrates significant and multifaceted protective effects on the cardiovascular system. Its ability to inhibit VSMC proliferation by targeting the IGF-1R/PI3K pathway suggests a strong therapeutic potential for atherosclerosis and post-angioplasty restenosis.[3] Furthermore, its capacity to shield cardiomyocytes from I/R injury by concurrently inhibiting necroptosis and activating the Nrf2-mediated antioxidant response provides a compelling rationale for its development as a treatment for myocardial infarction.[1]

Future research should focus on several key areas. Firstly, high-quality clinical trials are necessary to translate these promising preclinical findings into human therapies. Secondly, studies on the pharmacokinetics, bioavailability, and optimal delivery methods for Tanshinone I are crucial for its clinical application. Finally, further investigation into its molecular targets may uncover additional mechanisms and expand its therapeutic utility in cardiovascular medicine.

References

- 1. Tanshinone I exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 3. Tanshinone I inhibits vascular smooth muscle cell proliferation by targeting insulin-like growth factor-1 receptor/phosphatidylinositol-3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone: an inhibitor of proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Cardiovascular and Oncological Research: A Technical Guide to Tanshinone Compounds

For Immediate Release

This technical guide provides an in-depth overview of Tanshinone compounds, a class of bioactive molecules derived primarily from the medicinal plant Salvia miltiorrhiza (Danshen). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the natural sources, derivatives, experimental protocols, and cellular mechanisms of action of these promising therapeutic agents.

Natural Sources and Distribution of Tanshinone Compounds

Tanshinones are a group of lipophilic abietane diterpenes predominantly found in the roots of Salvia miltiorrhiza Bunge, a perennial plant belonging to the Lamiaceae family.[1][2] This plant, commonly known as Danshen, has been a staple in traditional Chinese medicine for centuries, particularly for the treatment of cardiovascular and cerebrovascular diseases.[1][2] While S. miltiorrhiza is the most well-known source, other Salvia species also produce tanshinones, albeit often in lower concentrations.

To date, over 40 different tanshinone compounds have been isolated and identified from S. miltiorrhiza.[3] The major and most studied tanshinones include Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I.[3] The content of these compounds can vary significantly depending on the geographical origin and cultivation conditions of the plant.[4]

For researchers seeking alternative or potentially higher-yielding sources, several other Salvia species have been identified as producers of tanshinones. A comparative analysis of tanshinone content in various Salvia species is presented in Table 1. This data highlights species that could be of interest for the isolation of specific tanshinone analogues.

| Salvia Species | Tanshinone I (mg/g) | Tanshinone IIA (mg/g) | Cryptotanshinone (mg/g) | Dihydrotanshinone I (mg/g) | Reference |

| S. miltiorrhiza (Shandong) | 1.090 | 2.807 | 3.616 | - | [4] |

| S. miltiorrhiza (Hebei) | - | 0.826 | 0.451 | - | [4] |

| S. miltiorrhiza (Shanxi) | 0.132 | - | - | - | [4] |

| S. trijuga | - | 0.685% (6.85) | - | - | [5] |

| S. przewalskii | - | - | 0.203% (2.03) | - | [5] |

| S. glutinosa | - | - | - | - | [6] |

Table 1: Quantitative Analysis of Major Tanshinones in Different Salvia Species. Note: Dashes indicate that the data was not reported in the cited source. Percentages have been converted to mg/g for consistency.

Tanshinone Derivatives: Enhancing Therapeutic Potential

Despite their significant pharmacological activities, the clinical application of natural tanshinones is often hampered by their poor water solubility and low bioavailability.[7] To overcome these limitations, extensive research has focused on the development of tanshinone derivatives with improved physicochemical properties. These derivatives can be broadly categorized into two groups: naturally occurring analogues and semi-synthetic or synthetic derivatives.

Naturally occurring derivatives are other tanshinone compounds isolated from Salvia species that possess slight structural modifications. Semi-synthetic derivatives are created by chemically modifying the core tanshinone structure. A primary goal of these modifications is to introduce hydrophilic functional groups to enhance water solubility.

A notable example is Sodium Tanshinone IIA Sulfonate (STS), a water-soluble derivative of Tanshinone IIA, which is widely used in clinical practice for the treatment of cardiovascular diseases.[8] Other strategies to improve solubility and bioavailability include the synthesis of tanshinone-based phosphonates, pyridinium salts, and conjugation with molecules like chitosan.[9][10][11]

Experimental Protocols

Extraction and Isolation of Tanshinones from Salvia miltiorrhiza

Several methods have been developed for the efficient extraction and purification of tanshinones from their natural sources. The choice of method often depends on the desired scale of production and the specific tanshinones of interest. Below are two detailed protocols for extraction and isolation.

Protocol 1: Reflux Extraction followed by High-Speed Counter-Current Chromatography (HSCCC)

This method is suitable for obtaining multiple tanshinones with high purity in a single separation step.[12][13]

1. Extraction: a. The dried and powdered roots of Salvia miltiorrhiza are subjected to reflux extraction with ethyl acetate.[12][13] b. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. HSCCC Separation: a. A two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) is prepared and equilibrated.[12] b. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[12] c. The crude extract is dissolved in a mixture of the stationary and mobile phases and injected into the HSCCC instrument. d. The separation is performed at an appropriate flow rate and rotational speed, with the effluent monitored by UV detection. e. Fractions are collected based on the chromatogram and analyzed by HPLC to determine the purity of the isolated tanshinones.

A study utilizing this method on 400 mg of crude extract yielded the following amounts of purified tanshinones: Dihydrotanshinone I (8.2 mg, 97.6% purity), Cryptotanshinone (26.3 mg, 99.0% purity), Tanshinone I (16.2 mg, 99.1% purity), and Tanshinone IIA (68.8 mg, 99.3% purity).[12]

Protocol 2: Cloud Point Extraction (CPE)

CPE is an environmentally friendly method that utilizes non-ionic surfactants to extract hydrophobic compounds like tanshinones.[14][15]

1. Extraction: a. A suspension of powdered Salvia miltiorrhiza root is prepared in an aqueous solution containing a natural surfactant such as lecithin.[14][15] b. Optimal extraction conditions are achieved with a solid-to-liquid ratio of 1 g to 20 mL, 3% (w/v) lecithin, and 2% (w/v) NaCl at pH 6 and room temperature.[14][15] c. The mixture is subjected to ultrasonication to facilitate extraction. d. The solution is then centrifuged to separate the surfactant-rich phase (containing the extracted tanshinones) from the aqueous phase.

This method has been shown to improve the extraction efficiency compared to conventional water extraction, with increases of 8.32% for cryptotanshinone, 15.77% for tanshinone I, and 6.81% for tanshinone IIA.[14][15]

Synthesis of Water-Soluble Tanshinone Derivatives

The synthesis of water-soluble derivatives is crucial for enhancing the therapeutic applicability of tanshinones. Below is a general protocol for the synthesis of a water-soluble tanshinone derivative using β-cyclodextrin.

Protocol 3: Preparation of a Water-Soluble Tanshinone-β-Cyclodextrin Inclusion Complex

This method utilizes the hydrophobic inner cavity of β-cyclodextrin to encapsulate the lipophilic tanshinone molecule, while the hydrophilic exterior of the cyclodextrin imparts water solubility.[16]

1. Preparation of Solutions: a. Dissolve β-cyclodextrin in hot purified water with stirring. b. Dissolve the total tanshinones extract in 95% ethanol with heating and maintain the temperature.

2. Inclusion Complex Formation: a. Slowly add the tanshinone-ethanol solution to the aqueous β-cyclodextrin solution with continuous stirring. b. Allow the mixture to react for a specified period to facilitate the formation of the inclusion complex. c. Cool the reaction mixture to allow the precipitation of the inclusion complex.

3. Isolation and Purification: a. Collect the precipitate by filtration. b. Wash the precipitate with a small amount of cold ethanol to remove any uncomplexed tanshinones. c. Dry the resulting powder under vacuum to obtain the water-soluble tanshinone-β-cyclodextrin inclusion complex.

Signaling Pathways and Mechanisms of Action

Tanshinone compounds exert their diverse pharmacological effects, particularly their anti-cancer and cardiovascular protective activities, by modulating a variety of cellular signaling pathways.

Anti-Cancer Signaling Pathways

Tanshinones have been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and suppress metastasis by targeting key signaling cascades.

PI3K/Akt/mTOR Pathway: Both Tanshinone I and Tanshinone IIA have been reported to inhibit the PI3K/Akt/mTOR signaling pathway.[17][18] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, tanshinones can induce apoptosis and autophagy in cancer cells.

JAK/STAT Pathway: Cryptotanshinone has been shown to induce apoptosis and cell cycle arrest in cancer cells by blocking the JAK2/STAT3 signaling pathway.[2] This pathway is crucial for cytokine and growth factor signaling, and its constitutive activation is implicated in tumorigenesis.

Experimental Workflow for Signaling Pathway Analysis

To investigate the effect of tanshinones on cellular signaling pathways, a standard experimental workflow is typically employed.

Conclusion and Future Directions

Tanshinone compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and cardiology. Their natural abundance in Salvia miltiorrhiza and the growing understanding of their mechanisms of action make them attractive candidates for drug development. The ongoing development of synthetic derivatives with improved pharmacokinetic profiles is paving the way for their broader clinical application. Future research should continue to explore the full spectrum of their biological activities, elucidate their molecular targets, and optimize their delivery for enhanced therapeutic efficacy. This guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tanshinone Content Prediction and Geographical Origin Classification of Salvia miltiorrhiza by Combining Hyperspectral Imaging with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN107540725B - Water-soluble tanshinone IIA derivative and preparation and application thereof - Google Patents [patents.google.com]

- 10. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. CN1410068A - Preparation method of water soluble tanshinone - Google Patents [patents.google.com]

- 17. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-inflammatory Effects of Tanshinone IIA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of Tanshinone IIA (Tan-IIA), a primary bioactive component isolated from Salvia miltiorrhiza Bunge. The following sections detail the experimental evidence, methodological approaches, and underlying molecular mechanisms of Tan-IIA's action in various animal models of inflammation.

Quantitative Data Summary

The anti-inflammatory efficacy of Tanshinone IIA has been quantified in several preclinical in vivo models. The data below summarizes the key findings across different studies, highlighting the animal model, dosage, and significant outcomes.

Table 1: Tanshinone IIA in Lipopolysaccharide (LPS)-Induced Inflammation Models

| Animal Model | Dosage | Route | Key Quantitative Outcomes | Reference |

| Mice | 10 mg/kg | i.p. | Significantly reduced lung W/D ratio, protein content, and LDH levels in BALF. Decreased MPO activity and neutrophil count in BALF. | [1] |

| Rats | 30 nm/kg | i.p. | Significantly inhibited the increase in BALF protein levels. Prevented pulmonary edema (lower lung W/D ratio). Reduced MPO activity and MDA levels. Decreased TNF-α and IL-6 expression in plasma. | [2] |

| Mice | 20 mg/kg | i.p. | Attenuated the increase in serum IL-1β and prevented the decrease in serum IL-10. | [3] |

Table 2: Tanshinone IIA in Arthritis Models

| Animal Model | Dosage | Route | Key Quantitative Outcomes | Reference |

| Adjuvant-Induced Arthritis (AIA) Mice | Not specified | Not specified | Significantly improved clinical symptoms of RA. | [4] |

| Collagen-Induced Arthritis (CIA) Mice | Not specified | Not specified | Inhibited the proliferation of RA-FLSs and improved RA symptoms. | [5] |

| Adjuvant-Induced Arthritis (AA) Murine Model | Not specified | Not specified | Ameliorated arthritis. | [6][7] |

Table 3: Tanshinone IIA in Cardiovascular and Neurological Inflammation Models

| Animal Model | Dosage | Route | Key Quantitative Outcomes | Reference |

| Apolipoprotein E-deficient (ApoE-/-) Mice (Atherosclerosis) | 10, 30, 90 mg/kg/day | Not specified | Reduced foam cell content in atherosclerotic lesions. Decreased MCP-1 concentration. Down-regulated TLR4, MyD88, and NF-κB p65 expression. | [8][9] |

| Rat Myocardial Infarction (MI) Model | 60 mg/kg/day | Intragastric | Reduced expression of MCP-1, TGF-β1, and macrophage infiltration. Decreased TNF-α expression and NF-κB activation. | [10] |

| APP/PS1 Mice (Alzheimer's Disease) | Not specified | Not specified | Suppressed RAGE/NF-κB signaling and production of TNF-α, IL-6, and IL-1β. | [11] |

| Rat Spinal Cord Injury (SCI) | 30 mg/kg | Daily | Significantly improved BBB score. Reduced levels of IL-1β and TNF-α. | [12] |

| Middle Cerebral Artery Occlusion (MCAO) Rats | Not specified | Not specified | Reduced infarction volume and neuronal injuries. Decreased release of TNF-α, IL-1β, and IL-6. Increased SOD activity and decreased MDA content. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on descriptions from the cited literature.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

-

Animal Model: Male BALB/c mice.

-

Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (10 mg/kg) is administered to induce acute lung injury.[1]

-

Tanshinone IIA Administration: Tanshinone IIA (10 mg/kg) is administered via i.p. injection following the LPS challenge.[1]

-

Sample Collection and Analysis:

-

Bronchoalveolar Lavage Fluid (BALF): Lungs are lavaged to collect BALF. Total protein concentration is measured using a BCA protein assay kit, and lactate dehydrogenase (LDH) activity is determined using a specific assay kit.[1]

-

Lung Wet-to-Dry (W/D) Ratio: The right lung is excised, weighed immediately (wet weight), and then dried in an oven at 80°C for 48 hours to obtain the dry weight. The W/D ratio is calculated to assess pulmonary edema.[14]

-

Myeloperoxidase (MPO) Activity: Lung tissues are homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.[1][14]

-

Histopathology: The left lung is fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of lung injury.[1]

-

Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum or BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

-

Collagen-Induced Arthritis (CIA) in Mice

-

Animal Model: DBA/1 mice.

-

Induction of Inflammation: An emulsion of bovine type II collagen and complete Freund's adjuvant is injected intradermally at the base of the tail to induce arthritis. A booster injection is given 21 days later.[5]

-

Tanshinone IIA Administration: Following the onset of arthritis, mice are treated with Tanshinone IIA. The specific dosage and route would be as defined by the experimental design.

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on erythema and swelling.[6]

-

Histopathology: Ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with H&E to assess synovial inflammation, pannus formation, and bone erosion.[6]

-

Immunohistochemistry: Expression of inflammatory markers such as myeloperoxidase (MPO) and neutrophil elastase in the ankle joints can be assessed by immunohistochemistry.[6]

-

Molecular Analysis: Proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) and the expression of inflammatory and autophagy-related proteins can be measured using techniques like Western blotting.[5]

-

Signaling Pathways and Experimental Workflow Visualizations

The anti-inflammatory effects of Tanshinone IIA are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.

Signaling Pathways

// Nodes for Inflammatory Stimuli LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNF_alpha [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for Receptors and Adaptor Proteins TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; RAGE [label="RAGE", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Signaling Cascades MAPK [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF_1a [label="HIF-1α Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Node for Tanshinone IIA Tan_IIA [label="Tanshinone IIA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Downstream Effects Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing activation LPS -> TLR4 [label="activates"]; TLR4 -> MyD88 [label="recruits"]; MyD88 -> NF_kB [label="activates"]; TNF_alpha -> NF_kB [label="activates"]; LPS -> HIF_1a [label="activates"]; NF_kB -> Pro_inflammatory_Cytokines [label="induces"]; MAPK -> Pro_inflammatory_Cytokines [label="induces"]; HIF_1a -> Pro_inflammatory_Cytokines [label="induces"]; Pro_inflammatory_Cytokines -> Inflammation [label="promotes"];

// Edges representing inhibition by Tanshinone IIA Tan_IIA -> TLR4 [color="#34A853", arrowhead=tee, label="inhibits"]; Tan_IIA -> RAGE [color="#34A853", arrowhead=tee, label="inhibits"]; Tan_IIA -> NF_kB [color="#34A853", arrowhead=tee, label="inhibits"]; Tan_IIA -> MAPK [color="#34A853", arrowhead=tee, label="inhibits"]; Tan_IIA -> HIF_1a [color="#34A853", arrowhead=tee, label="inhibits"];

// Invisible edges for layout {rank=same; LPS; TNF_alpha} {rank=same; TLR4; RAGE} {rank=same; MAPK; NF_kB; HIF_1a} } Figure 1: Key Signaling Pathways Modulated by Tanshinone IIA.

Tanshinone IIA exerts its anti-inflammatory effects by inhibiting multiple signaling pathways, including the TLR4/MyD88/NF-κB, RAGE/NF-κB, MAPK, and HIF-1α pathways.[1][8][11][15][16] This leads to a reduction in the production of pro-inflammatory cytokines.[10][11][14]

General Experimental Workflow

// Workflow sequence Animal_Model -> Acclimatization; Acclimatization -> Grouping; Grouping -> Inflammation_Induction; Inflammation_Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Biochemical_Assays; Sample_Collection -> Molecular_Analysis; Sample_Collection -> Histopathology; {Biochemical_Assays, Molecular_Analysis, Histopathology} -> Data_Analysis; } Figure 2: General In Vivo Experimental Workflow.

This diagram outlines the typical steps involved in an in vivo study investigating the anti-inflammatory effects of Tanshinone IIA, from the initial setup to the final data analysis.

Logical Relationship of Anti-inflammatory Mechanisms

// Connections Tan_IIA -> Inhibit_Signaling; Tan_IIA -> Regulate_Immune_Cells; Inhibit_Signaling -> Reduce_Cytokines; Regulate_Immune_Cells -> Reduce_Cytokines; Reduce_Cytokines -> Reduced_Tissue_Damage; Reduced_Tissue_Damage -> Alleviate_Symptoms; Alleviate_Symptoms -> Improved_Function; } Figure 3: Interplay of Tanshinone IIA's Anti-inflammatory Actions.

This diagram illustrates the logical flow from the molecular actions of Tanshinone IIA to the observed physiological anti-inflammatory effects in vivo.

References

- 1. Tanshinone IIA therapeutically reduces LPS-induced acute lung injury by inhibiting inflammation and apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinone II is a potent candidate for treatment of lipopolysaccharide-induced acute lung injury in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tanshinone IIA prevents LPS-induced inflammatory responses in mice via inactivation of succinate dehydrogenase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanshinone IIA Suppresses Proliferation and Inflammatory Cytokine Production of Synovial Fibroblasts from Rheumatoid Arthritis Patients Induced by TNF-α and Attenuates the Inflammatory Response in AIA Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tanshinone IIA relieves arthritis by inhibiting autophagy of fibroblast-like synoviocytes via matrix metalloproteinase9/receptor for advanced glycation end product/toll-like receptor 9 signal axis in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tanshinone IIA ameliorates chronic arthritis in mice by modulating neutrophil activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tanshinone II A attenuates inflammatory responses of rats with myocardial infarction by reducing MCP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA Regulate Inflammatory Response and Promote Functional Recovery in Rats with Spinal Cord Injury , Clinical Medicine Research, Science Publishing Group [sciencepublishinggroup.com]

- 13. researchgate.net [researchgate.net]

- 14. Tanshinone II is a potent candidate for treatment of lipopolysaccharide-induced acute lung injury in rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]

- 16. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tanshinone Biosynthesis Pathway in Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinones, the bioactive diterpenoids isolated from the roots of Salvia miltiorrhiza (Danshen), are renowned for their significant pharmacological activities, particularly in the treatment of cardiovascular and cerebrovascular diseases. The increasing clinical demand for these compounds has spurred intensive research into their biosynthesis, regulation, and metabolic engineering. This technical guide provides a comprehensive overview of the tanshinone biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical techniques are provided to facilitate research in this field. Furthermore, signaling pathways, including the jasmonate and salicylic acid pathways that govern tanshinone biosynthesis, are visually represented using Graphviz diagrams to elucidate the complex regulatory mechanisms.

Introduction

Salvia miltiorrhiza Bunge, a perennial plant in the Lamiaceae family, is a cornerstone of traditional Chinese medicine. The medicinal properties of its dried root, Danshen, are largely attributed to two major classes of secondary metabolites: the lipophilic tanshinones and the hydrophilic salvianolic acids. Tanshinones, which include compounds like tanshinone I, tanshinone IIA, and cryptotanshinone, have demonstrated a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and antineoplastic activities.[1]

The biosynthesis of these complex diterpenoids involves a multi-step pathway localized in different cellular compartments, starting from central carbon metabolism. Understanding this pathway is crucial for developing strategies to enhance the production of specific tanshinones through metabolic engineering and synthetic biology approaches.

The Tanshinone Biosynthesis Pathway

The biosynthesis of tanshinones can be conceptually divided into three main stages:

-

Formation of the universal C20 precursor, geranylgeranyl diphosphate (GGPP): This occurs through the synergistic action of the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

-

Formation of the diterpene skeleton: GGPP is cyclized to form the key intermediate, miltiradiene.

-

Modification of the diterpene skeleton: A series of oxidation and modification reactions catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and other enzymes leads to the diverse array of tanshinones.

Upstream Pathways: MVA and MEP

Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are the five-carbon building blocks for all terpenoids. In plants, these are synthesized via two distinct pathways:

-

The Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway starts with acetyl-CoA. While primarily associated with the biosynthesis of sesquiterpenoids and sterols, there is evidence of crosstalk with the MEP pathway, and it may contribute precursors for tanshinone biosynthesis.[1][2] The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key rate-limiting enzyme in this pathway.[1]

-

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Situated in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. It is considered the primary source of precursors for diterpenoid biosynthesis in plants, including tanshinones.[1][2] 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are key regulatory enzymes in the MEP pathway.[3][4]

Downstream Pathway: From GGPP to Tanshinones

The C20 compound, geranylgeranyl diphosphate (GGPP), is synthesized by GGPP synthase (GGPPS) from IPP and DMAPP.[2][5] The subsequent steps leading to the formation of various tanshinones are as follows:

-

Copalyl Diphosphate (CPP) Synthase (CPS): SmCPS1 catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate.

-

Kaurene Synthase-Like (KSL): SmKSL1 then catalyzes the conversion of (+)-CPP into the tricyclic diterpene hydrocarbon, miltiradiene.

-

Cytochrome P450 Monooxygenases (CYPs): Miltiradiene undergoes a series of oxidation reactions. CYP76AH1 has been identified as a key enzyme that catalyzes the conversion of miltiradiene to ferruginol.[1][5] Subsequent hydroxylation and oxidation steps are catalyzed by other CYPs, leading to the formation of various tanshinone skeletons.

Quantitative Data on Tanshinone Biosynthesis

The following tables summarize quantitative data on gene expression and tanshinone content from various studies.

Table 1: Effect of Elicitors on Tanshinone Content in S. miltiorrhiza Hairy Roots

| Elicitor | Concentration | Treatment Duration | Total Tanshinone Content (mg/g DW) | Fold Increase | Reference |

| Methyl Jasmonate (MJ) | 100 µM | 9 days | 0.93 | 5.8 | [6] |

| Methyl Jasmonate (MJ) | Not specified | 36 H | 11.33 | 3.10 | [7] |

| Salicylic Acid (SA) | Not specified | 36 H | 5.95 | 1.63 | [7] |

| Ag+ | 30 µM | Not specified | Not specified (yield increased 6.6-fold) | 6.6 | [8] |

| Yeast Extract (YE) | Not specified | Not specified | 1.37 | ~3.0 | [6] |

Table 2: Effect of Gene Overexpression on Tanshinone Content in S. miltiorrhiza Hairy Roots

| Overexpressed Gene | Transgenic Line | Total Tanshinone Content (mg/g DW) | Fold Increase vs. Control | Reference |

| SmHMGR | H line | 1.567 | ~2.5 | [6] |

| SmMDS | - | 1.7 | Not specified | [6] |

| SmHMGR & SmGGPPS | HG9 | 2.727 | 4.74 | [3] |

| SmWRKY61 | - | Not specified (Tanshinone I: 11.09-fold, Tanshinone IIA: 33.37-fold) | - | [9] |

Table 3: Relative Gene Expression of Tanshinone Biosynthesis Genes in Different S. miltiorrhiza Genotypes

| Gene | Genotype BH10 (High Tanshinone) - Relative Expression | Genotype ZH23 (Low Tanshinone) - Relative Expression | Reference |

| SmDXS2 | Higher | Lower | [10] |

| SmHMGR | Higher | Lower | [10] |

| SmGGPPS | Higher | Lower | [10] |

| SmCPS1 | Higher | Lower | [10] |

| SmKSL1 | Higher | Lower | [10] |

Regulation of Tanshinone Biosynthesis

The biosynthesis of tanshinones is tightly regulated at the transcriptional level by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).

Jasmonate (JA) Signaling Pathway

Jasmonates are key signaling molecules that mediate plant defense responses and induce the production of secondary metabolites. The JA signaling pathway positively regulates tanshinone biosynthesis.

In the absence of JA, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors such as SmMYC2.[2] Upon induction by JA (or its active form, JA-isoleucine), JAZ proteins are targeted for degradation by the 26S proteasome via the SCF(COI1) ubiquitin E3 ligase complex. This releases SmMYC2, which can then activate the expression of downstream tanshinone biosynthesis genes, leading to the accumulation of tanshinones.[2]

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is another crucial phytohormone involved in plant defense, often acting antagonistically to the JA pathway. While SA signaling is known to influence secondary metabolism, its precise role and mechanism in regulating tanshinone biosynthesis in S. miltiorrhiza are less defined than that of JA. Generally, SA signaling involves the key regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and TGA transcription factors.

Crosstalk between JA and SA Signaling

The interaction between the JA and SA signaling pathways is often antagonistic, allowing the plant to fine-tune its defense responses. In the context of tanshinone biosynthesis, this crosstalk can be complex. While JA is a potent inducer, the effect of SA can be context-dependent. Some studies suggest that SA treatment can also increase tanshinone content, though generally to a lesser extent than JA.[7] The molecular basis of this crosstalk in S. miltiorrhiza remains an active area of research.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Tanshinone Analysis

This protocol provides a general method for the simultaneous quantification of major tanshinones.

-

Sample Preparation:

-

Dry the S. miltiorrhiza root material at 40-60°C and grind it into a fine powder.

-

Accurately weigh about 0.1 g of the powder and place it in a centrifuge tube.

-

Add a known volume of methanol (e.g., 10 mL) as the extraction solvent.

-

Extract the tanshinones using ultrasonication for 30-60 minutes.

-

Centrifuge the extract at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.

-

-

-

Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using methanol and water (often with a small amount of acid like acetic acid or formic acid to improve peak shape). A typical isocratic mobile phase is methanol:water (78:22, v/v) containing 0.5% acetic acid.[11]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: 25-35°C.

-

-

Quantification:

-

Prepare a series of standard solutions of cryptotanshinone, tanshinone I, and tanshinone IIA of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample extracts and determine the concentration of each tanshinone from the calibration curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring the expression levels of tanshinone biosynthesis genes.

-

RNA Extraction and cDNA Synthesis:

-

Harvest fresh S. miltiorrhiza tissue (e.g., roots) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.[13]

-

-

qRT-PCR:

-